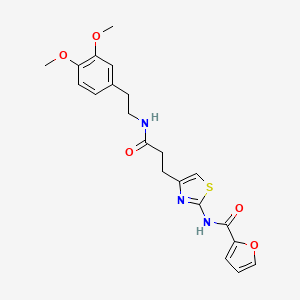

N-(thiazol-2-yl)-3-(p-tolylthio)propanamide

説明

N-(thiazol-2-yl)-3-(p-tolylthio)propanamide, also known as TTNPB, is a synthetic retinoid compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of retinoids, which are derivatives of vitamin A, and has been shown to have potent biological activities.

作用機序

Target of Action

Similar compounds have been found to interact with enzymes such as glucokinase .

Biochemical Pathways

Based on its potential interaction with enzymes like glucokinase, it may influence pathways related to glucose metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide . Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its target and exerts its effects.

実験室実験の利点と制限

N-(thiazol-2-yl)-3-(p-tolylthio)propanamide has several advantages for lab experiments, including its high purity and stability, its well-defined mechanism of action, and its potential therapeutic applications in various diseases. However, N-(thiazol-2-yl)-3-(p-tolylthio)propanamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

将来の方向性

There are several future directions for the research and development of N-(thiazol-2-yl)-3-(p-tolylthio)propanamide, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent and selective analogs. Additionally, the therapeutic potential of N-(thiazol-2-yl)-3-(p-tolylthio)propanamide in other diseases, such as neurological disorders and metabolic disorders, should be explored. Finally, the safety and efficacy of N-(thiazol-2-yl)-3-(p-tolylthio)propanamide in clinical trials should be evaluated to determine its potential as a therapeutic agent.

合成法

The synthesis of N-(thiazol-2-yl)-3-(p-tolylthio)propanamide involves the reaction of 2-aminothiazole with p-tolylthioacetic acid followed by acylation with propanoyl chloride. The final product is obtained after purification by column chromatography. This method has been optimized to yield high purity and high yield of N-(thiazol-2-yl)-3-(p-tolylthio)propanamide.

科学的研究の応用

N-(thiazol-2-yl)-3-(p-tolylthio)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, dermatological disorders, and autoimmune diseases. In cancer, N-(thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to inhibit the growth of various cancer cells, including melanoma, breast cancer, and lung cancer cells. In dermatology, N-(thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to improve the symptoms of psoriasis, eczema, and acne. In autoimmune diseases, N-(thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to modulate the immune system and reduce inflammation.

特性

IUPAC Name |

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS2/c1-10-2-4-11(5-3-10)17-8-6-12(16)15-13-14-7-9-18-13/h2-5,7,9H,6,8H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWSEBGKXCZPTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328706 | |

| Record name | 3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815821 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |

CAS RN |

895466-15-6 | |

| Record name | 3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-((2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2624659.png)

![N-[4-Chloro-2-methoxy-5-(1-methylethenyl)phenyl]acetamide](/img/structure/B2624660.png)

![Benzyl (2-(((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2624666.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2624670.png)